The compound 2-Cyclohexyl-4-methylphenol is a structural motif found in various organic molecules with potential applications in medicinal chemistry and organic synthesis. The research on derivatives of this compound has revealed their significance in the inhibition of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes. These enzymes are targets for the treatment of conditions such as glaucoma, epilepsy, and osteoporosis1. Additionally, the oxidative transformation of related phenolic compounds has been studied to understand the synthesis of novel organic molecules with potential biological activities234.
The cyclohexanonyl bromophenol derivatives have shown promise as carbonic anhydrase inhibitors, which could be valuable in the development of drugs for treating a variety of disorders1. The synthesis of 4-hydroxy-5,6-epoxy-2-cyclohexenones (epoxy-p-quinols) through oxygenation of phenols could have implications in the synthesis of natural product-like molecules with potential biological activities2. The study of nitrations leading to dinitrocyclohexenones could contribute to the understanding of reaction mechanisms in organic chemistry and the synthesis of novel compounds3. Additionally, the biological activities of compounds such as xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol have been studied, revealing antimicrobial properties against certain bacteria, although with limited activity against Gram-negative bacteria and yeast5.
The compound is primarily synthesized through the alkylation of p-cresol with cyclohexanol or cyclohexene. Its classification falls under organic compounds, specifically within the category of phenolic compounds due to the presence of the hydroxyl (-OH) group attached to an aromatic ring.
The synthesis of 2-Cyclohexyl-4-methylphenol can be achieved via several methods, predominantly through alkylation reactions. The most common approaches include:
The molecular structure of 2-Cyclohexyl-4-methylphenol features:
2-Cyclohexyl-4-methylphenol engages in various chemical reactions:
The mechanism of action for 2-Cyclohexyl-4-methylphenol primarily involves its interaction with biological systems:
The interaction with CYP3A4 suggests that it could modulate metabolic processes for various xenobiotics, leading to altered pharmacokinetics for co-administered drugs.
2-Cyclohexyl-4-methylphenol has significant applications across various fields:
The compound systematically named 2-Cyclohexyl-4-methylphenol follows IUPAC substitutive nomenclature rules, designating phenol as the parent structure with substituents at the 2- and 4-positions. The formal name is derived by prefixing "cyclohexyl" to the locant "2-" and "methyl" to the locant "4-" before the root "phenol". Its molecular formula is C₁₃H₁₈O (molar mass = 190.29 g/mol), featuring a hydroxyl group attached to a benzene ring substituted with a methyl group (para to OH) and a cyclohexyl group (ortho to OH) [3] [4]. The cyclohexyl group adopts a non-planar chair conformation, influencing steric interactions.
Common synonyms include:
Table 1: Molecular Descriptors of 2-Cyclohexyl-4-methylphenol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Cyclohexyl-4-methylphenol | [3] [4] |
| Molecular Formula | C₁₃H₁₈O | [3] [5] |
| SMILES | CC1=CC(=C(C=C1)O)C2CCCCC2 | [3] |
| InChIKey | GTLMTHAWEBRMGI-UHFFFAOYSA-N | [3] |
| CAS Registry Number | 1596-09-4 | [4] [5] |
The benzene ring exhibits a planar hexagonal geometry with sp²-hybridized carbon atoms. Substituent effects manifest as:
Enol Form (Stable) ↔ Quinone Methide Form (Minor)Ortho-substitution creates steric hindrance between the hydroxyl group and the bulky cyclohexyl ring, potentially distorting the C-OH bond angle and influencing hydrogen-bonding capability. The cyclohexyl group's chair conformation allows equatorial positioning to minimize 1,3-diaxial strain with the phenolic ring [3].
2-Cyclohexyl-4-methylphenol is a solid at room temperature with a defined melting point of 56°C [4]. Its boiling point under standard atmospheric pressure (760 mmHg) is 257.1°C, reflecting moderate intermolecular forces (hydrogen bonding and van der Waals interactions) [4]. The density is reported as 1.026 g/cm³, typical for substituted phenols. Vapor pressure is low (0.00921 mmHg at 25°C), indicating low volatility [4].
Table 2: Thermodynamic Properties of 2-Cyclohexyl-4-methylphenol
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 56°C | Solid to liquid |
| Boiling Point | 257.1°C | At 760 mmHg |
| Density | 1.026 g/cm³ | Temperature not specified |
| Vapor Pressure | 0.00921 mmHg | At 25°C |
| Refractive Index | 1.547 | Temperature not specified |
Solubility behavior is governed by the polar hydroxyl group and hydrophobic aromatic/cycloaliphatic moieties:
ArOH + ROO• → ArO• + ROOH (Radical scavenging)
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: